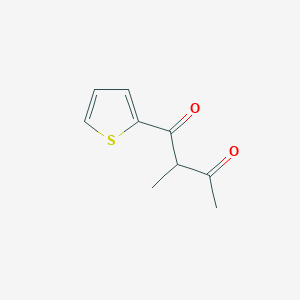

2-Methyl-1-(thiophen-2-YL)butane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-methyl-1-thiophen-2-ylbutane-1,3-dione |

InChI |

InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3 |

InChI Key |

IJAYHSXQTPTMRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for β-Diketones: Relevance to 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione

The construction of the β-diketone framework is most classically achieved through the Claisen condensation and related C-C bond-forming reactions. These methods are highly relevant for the synthesis of this compound.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.org The reaction is named after Rainer Ludwig Claisen, who first published his work on the reaction in 1887. wikipedia.org For the synthesis of β-diketones, a ketone and an ester are typically employed. organic-chemistry.org The driving force behind the reaction is the formation of a stabilized anion of the resulting β-keto ester or β-diketone. organic-chemistry.org

A general mechanism for the Claisen condensation involves the deprotonation of the α-carbon of a ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an ester. Subsequent elimination of an alkoxide leaving group from the ester generates the β-diketone. The use of a strong base, such as sodium ethoxide, sodium amide, or sodium hydride, is often necessary to achieve good yields. organic-chemistry.org In mixed Claisen condensations, where the ketone and ester are different, careful selection of reactants is crucial to avoid a mixture of products. libretexts.org One strategy is to use an ester that has no α-hydrogens, which can only act as the electrophile. libretexts.org

Other C-C bond-forming reactions for the synthesis of β-diketones include the acylation of ketone enolates with acyl chlorides or acid anhydrides. beilstein-journals.orgnih.gov These reactions often proceed under milder conditions and can offer better control over the product distribution. For instance, ketones can undergo soft enolate formation and acylation with various acylating agents in the presence of MgBr₂·OEt₂ and i-Pr₂NEt. organic-chemistry.org

| Reaction Type | Description | Key Reagents | Relevance to Target Compound |

|---|---|---|---|

| Claisen Condensation | Condensation of a ketone with an ester in the presence of a strong base. wikipedia.org | Ketone, Ester, Strong Base (e.g., NaH, NaOEt) | Primary route for forming the butane-1,3-dione backbone. |

| Acylation of Enolates | Reaction of a pre-formed ketone enolate with an acylating agent. organic-chemistry.org | Ketone, Strong Base, Acyl Halide/Anhydride | Alternative method offering potentially milder conditions. |

For the synthesis of this compound, two main retrosynthetic approaches can be considered based on the Claisen condensation.

Approach 1: Acylation of a Methylated Ketone

This strategy involves the Claisen condensation of 2-acetylthiophene (B1664040) with an ester of propanoic acid, such as ethyl propionate (B1217596). In this case, 2-acetylthiophene provides the thiophen-2-YL-C(O)-CH₂- moiety, and ethyl propionate provides the -C(O)-CH(CH₃)- moiety. The reaction would be carried out in the presence of a strong base.

Approach 2: Methylation of a Precursor β-Diketone

Alternatively, a non-methylated β-diketone precursor, 1-(thiophen-2-yl)butane-1,3-dione, can be synthesized first. This is achieved through the Claisen condensation of 2-acetylthiophene with ethyl acetate. mdpi.com The resulting β-diketone can then be methylated at the C2 position. The α-protons of β-dicarbonyl compounds are acidic and can be readily removed by a base to form a stable enolate. This enolate can then react with a methylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.

The synthesis of thiophene-containing β-diketones has been reported, for example, in the preparation of 1-(2-thienyl)butane-1,3-dione from 2-acetylthiophene and ethyl acetate. mdpi.com The introduction of perfluorinated side chains has also been achieved through the Claisen condensation of 2-acetylthiophene with fluorinated esters. nih.gov

Refinement and Optimization of Synthetic Protocols

The optimization of synthetic protocols for β-diketones is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.

For the Claisen condensation, the quality and type of base can significantly impact the reaction yield. nih.gov While sodium ethoxide (NaOEt) and sodium methoxide (B1231860) (NaOMe) are commonly used, sodium hydride (NaH) has been shown to be a viable alternative, sometimes providing more consistent results. nih.gov The choice of solvent is also important. While diethyl ether is often used, its low boiling point and the low solubility of the resulting sodium salts of the diketones can be problematic. nih.govd-nb.info Tetrahydrofuran (THF) has been found to be a more suitable solvent in some cases. d-nb.info

Reaction temperature and time are also critical. It has been observed that maintaining a low temperature (e.g., below +5 °C) during the addition of reactants can be beneficial, and prolonged refluxing can decrease yields and purity. nih.gov Allowing the reaction mixture to stand at room temperature for several hours after the initial reaction can also improve the outcome. nih.gov

| Parameter | Considerations for Optimization | Reported Findings |

|---|---|---|

| Base | Choice of base (e.g., NaOEt, NaH) and its quality can affect yield. nih.gov | NaH can offer more stable yields compared to commercial alkoxides. nih.gov |

| Solvent | Solvent should facilitate the reaction and solubility of intermediates. | THF is often a more suitable solvent than diethyl ether due to its higher boiling point and better solubility of sodium salts. d-nb.info |

| Temperature | Control of reaction temperature is crucial to minimize side reactions. | Maintaining a low temperature during addition and avoiding prolonged reflux can improve yield and purity. nih.gov |

Advanced Purification and Isolation Techniques for β-Diketones

The purification of β-diketones can be challenging due to the presence of side products from the Claisen condensation. nih.gov A common and effective method for the purification of β-diketones involves the formation of copper(II) chelates. mdpi.com β-Diketones readily form stable complexes with copper(II) ions, which are often insoluble in water and can be precipitated from the reaction mixture. mdpi.com

The general procedure involves treating the crude β-diketone with a solution of copper(II) acetate. mdpi.com The resulting copper chelate can be isolated by filtration and then decomposed to regenerate the pure β-diketone. mdpi.com The decomposition of the copper chelate can be achieved by treatment with a strong acid, such as sulfuric acid, although care must be taken as the thiophene (B33073) ring can be sensitive to strong acids. nih.gov Milder methods for the decomposition of the copper chelate have been developed, such as the use of Na₂EDTA in a biphasic water/EtOAc system. mdpi.com

Other purification techniques, such as column chromatography, recrystallization, and distillation, can also be employed, depending on the physical properties of the specific β-diketone. nih.gov For volatile β-diketones, vacuum distillation can be an effective purification method. nih.gov

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the β-diketone functional group, which exists in a tautomeric equilibrium between the diketo and enol forms. researchgate.net This tautomerism influences the compound's reactivity and its ability to participate in various chemical transformations. mdpi.com

The diketone core of this compound is susceptible to a range of reactions, allowing for the synthesis of a variety of derivatives.

Formation of Metal Complexes: The enol form of β-diketones acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions. iosrjournals.org This property is not only useful for purification but also for the development of metal-containing materials with interesting properties. mdpi.com

Heterocycle Synthesis: β-Diketones are versatile precursors for the synthesis of various heterocyclic compounds. For example, they can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, and with amidines to form pyrimidines.

Condensation Reactions: The active methylene (B1212753) group (or methyl group in the case of the 2-methyl derivative) can participate in condensation reactions with aldehydes and ketones. acs.org

Halogenation: The α-position of the β-diketone can be halogenated using various halogenating agents.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

The presence of the thiophene ring also offers possibilities for further functionalization through electrophilic aromatic substitution reactions, although the reactivity of the diketone core will influence the reaction conditions required. pharmaguideline.com

Functionalization and Transformations of the Thiophene Ring

The thiophene ring in 2-acylthiophenes, including β-diketone derivatives, is susceptible to electrophilic substitution reactions. The presence of the electron-withdrawing acetyl group at the 2-position generally directs incoming electrophiles to the 5-position, and to a lesser extent, the 4-position of the thiophene ring.

Electrophilic Halogenation: The introduction of halogen atoms onto the thiophene ring is a common transformation. For instance, the bromination of di(thiophen-2-yl)alkane diones can be achieved regioselectively. masterorganicchemistry.com While specific studies on this compound are not extensively detailed, analogous reactions on 2-acetylthiophene provide insight. The halogenation of benzene (B151609) and other aromatic compounds typically requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to activate the halogen. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic complex that is then attacked by the aromatic ring. wikipedia.orgmasterorganicchemistry.com For thiophene and its derivatives, similar conditions are often employed.

Nitration and Sulfonation: The introduction of a nitro group (NO₂) or a sulfonic acid group (SO₃H) onto the thiophene ring can be accomplished through electrophilic aromatic substitution. Aromatic nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.orglibretexts.org Sulfonation is achieved using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), where SO₃ acts as the electrophile. libretexts.orglibretexts.orgyoutube.com The electron-withdrawing nature of the diketone side chain would be expected to deactivate the thiophene ring towards electrophilic attack, making harsher reaction conditions potentially necessary. Studies on the nitration of benzo[b]thiophen have shown that substitution can occur at various positions in the benzene ring, indicating the complexity of directing effects in fused ring systems. rsc.org

Synthesis of Precursor and Analogous Compounds

The primary method for the synthesis of β-diketones, including those containing a thiophene moiety, is the Claisen condensation. sigmaaldrich.commdpi.comchemimpex.comnih.govottokemi.com This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

For the synthesis of compounds analogous to this compound, such as 1-(thiophen-2-yl)butane-1,3-dione, the Claisen condensation of 2-acetylthiophene with an appropriate ester is a key step. A versatile and robust protocol for the preparation of β-diketones bearing a 2-thienyl group has been developed, which is suitable for multigram quantities. sigmaaldrich.com This method often involves the use of sodium alkoxides as the base and diethyl ether as the solvent. sigmaaldrich.com

The synthesis of the precursor, 2-acetyl-5-methylthiophene, can be achieved by the acylation of 2-methylthiophene (B1210033) with acetic anhydride. sigmaaldrich.com 2-Acetylthiophene itself is prepared by the reaction of thiophene with acetyl chloride in the presence of a Lewis acid catalyst like stannic chloride. wikipedia.orgorgsyn.org

The synthesis of various analogous thiophene-containing diketones has been reported. For example, 1,6-di(thiophen-2-yl)hexane-1,6-dione and 1,7-di(thiophen-2-yl)heptane-1,7-dione have been synthesized from the reaction of thiophene with the corresponding diacyl chlorides. masterorganicchemistry.com Furthermore, trifluoromethyl-containing analogs such as 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione have been prepared and their chemical transformations studied. wikipedia.org

Below is a table summarizing the synthesis of some precursor and analogous compounds:

| Compound Name | Precursors | Reaction Type | Reference(s) |

| 2-Acetyl-5-methylthiophene | 2-Methylthiophene, Acetic anhydride | Acylation | sigmaaldrich.com |

| 2-Acetylthiophene | Thiophene, Acetyl chloride | Friedel-Crafts Acylation | wikipedia.orgorgsyn.org |

| 1-(Thiophen-2-yl)butane-1,3-dione | 2-Acetylthiophene, Ethyl acetate | Claisen Condensation | mdpi.com |

| 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione | 2-Acetylthiophene, Ethyl trifluoroacetate | Claisen Condensation | sigmaaldrich.com |

| 1,6-Di(thiophen-2-yl)hexane-1,6-dione | Thiophene, Adipoyl chloride | Friedel-Crafts Acylation | masterorganicchemistry.com |

Molecular Structure, Tautomerism, and Conformational Analysis

Fundamental Principles of β-Diketone Tautomerism

β-Diketones exhibit a type of constitutional isomerism known as tautomerism, specifically keto-enol tautomerism. This phenomenon involves the migration of a proton and the simultaneous shift of a double bond. The compound exists as a dynamic equilibrium between two forms: a diketo tautomer and one or more enol tautomers. libretexts.orglibretexts.org

The diketo form contains two carbonyl (C=O) groups separated by a methylene (B1212753) (-CH2-) or methine (-CHR-) group. The enol form is created when a proton from the central carbon (the α-carbon) migrates to one of the carbonyl oxygens, resulting in a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). libretexts.orglibretexts.org

For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength and stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-diketones, the enol form often gains significant stability. This enhanced stability is primarily attributed to two factors:

Intramolecular Hydrogen Bonding: The newly formed hydroxyl group is positioned perfectly to form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group. This creates a stable, six-membered pseudo-aromatic ring. libretexts.org

This equilibrium is not static and can be influenced by various factors, including the nature of the substituents on the β-diketone skeleton and the surrounding chemical environment.

Spectroscopic Elucidation of Tautomeric Forms in 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione and Related Systems

Spectroscopic techniques are indispensable for identifying and quantifying the different tautomers present at equilibrium. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful tools for this purpose. While specific data for this compound is not widely available, analysis of closely related thienyl β-diketones provides significant insight.

Nuclear Magnetic Resonance (NMR) Studies of Keto-Enol Ratios

Proton (¹H) NMR spectroscopy is a primary method for determining the keto-enol ratio in solution. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form. nih.gov

Enol Form: The enol tautomer is characterized by a highly deshielded signal for the enolic proton (O-H), often appearing far downfield (δ 15-17 ppm) due to the strong intramolecular hydrogen bond. A signal for the vinyl proton (-C=CH-) is also typically observed around δ 5-6 ppm.

Keto Form: The diketo tautomer is identified by the signal for the proton on the α-carbon (-CH-), which is flanked by two carbonyl groups.

By integrating the areas of these characteristic peaks, the relative concentration of each tautomer can be calculated. For instance, studies on the related compound 1-phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-dione have shown that the mono-enol form is the major tautomer in solution, with a content of 80–90%.

However, the presence of a methyl group on the central carbon in this compound is expected to significantly shift this equilibrium. Research indicates that β-diketones with a 2-alkyl substituent generally favor the diketo tautomeric form. rsc.org This steric hindrance can disrupt the planarity required for the stable, hydrogen-bonded enol ring, making the diketo form energetically more favorable. Therefore, it is predicted that the title compound would exhibit a higher percentage of the keto form compared to its unsubstituted analogues.

Table 1: Illustrative ¹H NMR Data for Keto-Enol Tautomerism in a Related Thienyl β-Diketone (Data is representative of the types of signals observed for thienyl β-diketones and not specific to the title compound)

| Tautomer | Characteristic Proton | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Keto | α-CH | 3.5 - 4.5 |

| Enol | Vinyl CH | 6.0 - 7.0 |

| Enol | Enolic OH | 15.0 - 17.0 |

Vibrational Spectroscopy (IR, Raman) for Characteristic Modes

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. These techniques can readily distinguish between the keto and enol forms. nih.gov

Keto Form: The spectrum of the diketo tautomer is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (ν C=O). These typically appear in the region of 1700–1740 cm⁻¹. nih.gov

Enol Form: The enol tautomer presents a more complex spectrum. Due to conjugation and strong intramolecular hydrogen bonding, the carbonyl stretching vibration (ν C=O) is shifted to a lower frequency, typically appearing in the 1580–1640 cm⁻¹ range, often coupled with the C=C stretching vibration. researchgate.net The most distinctive feature is a very broad and strong absorption band for the O-H stretch (ν O-H) of the chelated hydroxyl group, which can span from 2500 to 3200 cm⁻¹.

Analysis of related compounds like bis(2-thienyl)ketone and 2-thiophene carboxylic acid using IR and Raman spectroscopy helps in assigning the characteristic vibrational modes of the thiophene (B33073) ring, which would be present in the spectrum of the title compound. nih.goviosrjournals.org These include C-S, C-C, and C-H stretching and bending vibrations within the ring.

Table 2: General Wavenumber Ranges for β-Diketone Tautomers

| Tautomer | Vibrational Mode | Typical IR Wavenumber Range (cm⁻¹) |

|---|---|---|

| Keto | C=O Stretch | 1700 - 1740 (two bands) |

| Enol | O-H Stretch (H-bonded) | 2500 - 3200 (very broad) |

| Enol | C=O / C=C Stretch (conjugated) | 1580 - 1640 (strong) |

Factors Influencing Tautomeric Equilibria and Stability

The precise position of the keto-enol equilibrium is a result of a complex interplay of electronic and steric factors, both internal to the molecule and external from its environment.

Role of Intramolecular Hydrogen Bonding

The single most important factor stabilizing the enol form of a β-diketone is the formation of a strong intramolecular hydrogen bond. researchgate.net This O-H···O bond closes a six-membered ring, which enhances stability through several mechanisms:

Resonance-Assisted Hydrogen Bonding (RAHB): The hydrogen bond is part of a conjugated π-system. This delocalization of electrons across the O=C-C=C-O-H framework strengthens the hydrogen bond beyond what would be expected from simple electrostatics, a phenomenon known as RAHB.

Conformational Rigidity: The chelated ring structure holds the molecule in a planar conformation, which is favorable for π-electron delocalization.

The strength of this hydrogen bond is evident in the far downfield chemical shift of the enolic proton in ¹H NMR spectra and the broad, low-frequency O-H stretching band in IR spectra.

Conformational Landscape and Stereochemistry of this compound

Like most β-diketones, this compound is expected to exist predominantly in its enol form, stabilized by a strong intramolecular hydrogen bond that forms a quasi-planar six-membered ring. This enolization can occur in two ways, leading to two different enol tautomers. However, due to the electronic properties of the thiophene ring, one tautomer is generally favored.

The key conformational degrees of freedom in the enol form are the rotation around the C(thiophene)-C(carbonyl) bond and the orientation of the methyl group. The rotation of the thiophene ring relative to the enolized dicarbonyl plane gives rise to different conformers. These are typically referred to as syn or cis (where the thiophene sulfur atom is on the same side as the enolic double bond) and anti or trans (where the sulfur atom is on the opposite side). The relative stability of these conformers is determined by a balance of steric and electronic effects.

The introduction of a methyl group at the second carbon of the butane-1,3-dione chain introduces a stereocenter, meaning the compound can exist as a pair of enantiomers: (R)-2-Methyl-1-(thiophen-2-YL)butane-1,3-dione and (S)-2-Methyl-1-(thiophen-2-YL)butane-1,3-dione. Each of these enantiomers will have its own set of conformers (syn and anti). The methyl group's presence will also introduce steric hindrance, which can be expected to influence the rotational barrier around the C(thiophene)-C(carbonyl) bond and potentially favor one conformer over the other.

Detailed Research Findings

While direct experimental data for the title compound is unavailable, computational studies on structurally related molecules, such as 1-(thiophen-2-yl)ethanone and other heteroaromatic β-diketones, provide insight into the likely conformational preferences. For instance, studies on similar systems have shown that the energy barrier for rotation around the aryl-carbonyl bond can range from a few to several kcal/mol, indicating that different conformers can coexist at room temperature, although one is typically more stable.

The planarity of the thiophene ring and the enol moiety allows for extended conjugation, which is a stabilizing factor. The syn and anti conformers would have slightly different levels of conjugation and steric interactions, leading to a difference in their relative energies. The steric clash between the hydrogen atom at the 3-position of the thiophene ring and the dicarbonyl moiety in the syn conformer, versus the interaction with the enolic proton in the anti conformer, is a key determinant of their relative stability.

Illustrative Conformational Analysis Data

To illustrate the expected conformational landscape, the following tables present hypothetical but plausible data based on computational studies of similar molecules. These values should be considered as estimates to demonstrate the principles involved.

Table 1: Calculated Relative Energies of Conformers for (R)-2-Methyl-1-(thiophen-2-YL)butane-1,3-dione (Illustrative)

| Conformer | Dihedral Angle (S-C-C=C) | Relative Energy (kcal/mol) |

| anti | ~180° | 0.00 (most stable) |

| syn | ~0° | 1.5 - 2.5 |

Note: The dihedral angle refers to the rotation around the C(thiophene)-C(carbonyl) bond. The energy values are illustrative and represent the expected greater stability of the 'anti' conformer due to reduced steric hindrance.

Table 2: Estimated Rotational Barriers for Interconversion of Conformers (Illustrative)

| Rotational Process | Estimated Barrier Height (kcal/mol) |

| anti to syn | 4.0 - 6.0 |

| syn to anti | 2.5 - 3.5 |

Note: These estimated barriers are typical for the rotation around a single bond connecting an aromatic ring to a carbonyl group and suggest that interconversion between conformers would be rapid at room temperature.

Advanced Spectroscopic and Spectroelectrochemical Characterization

High-Resolution NMR Spectroscopy: Beyond Basic Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structural features of 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione. Beyond simple proton and carbon counting, advanced NMR techniques can provide insights into the compound's tautomeric equilibrium and subtle intramolecular interactions.

A key feature of β-dicarbonyl compounds like this compound is the existence of keto-enol tautomerism. In solution, the compound likely exists as a mixture of the diketo form and two possible enol forms. High-resolution ¹H NMR spectroscopy can distinguish between these tautomers. For instance, the enolic proton would appear as a distinct downfield signal, often in the range of 10-16 ppm, due to intramolecular hydrogen bonding. The protons on the thiophene (B33073) ring and the methyl group would also exhibit slightly different chemical shifts depending on the tautomeric form.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in unambiguously assigning all proton and carbon signals. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of different protons, helping to determine the predominant enol form and the conformation of the molecule. For example, a NOESY cross-peak between the enolic proton and a proton on the thiophene ring would confirm the geometry of the enol form.

Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound

| Functional Group | Predicted Chemical Shift (ppm) - Diketo Form | Predicted Chemical Shift (ppm) - Enol Form |

|---|---|---|

| Thiophene Protons | 7.0 - 8.0 | 6.8 - 7.8 |

| Methine Proton (CH) | ~4.0 | - |

| Enolic Proton (OH) | - | 10 - 16 |

Detailed UV-Visible Spectroscopy: Electronic Transitions and Solvatochromic Behavior

UV-Visible spectroscopy provides valuable information about the electronic transitions within this compound. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The thiophene ring, being an aromatic system, will contribute significantly to the π→π* transitions, while the carbonyl groups will be responsible for the n→π* transitions.

The compound is also expected to exhibit solvatochromism, where the position of the maximum absorption wavelength (λ_max) changes with the polarity of the solvent. ijcce.ac.ir This behavior arises from differential solvation of the ground and excited states of the molecule. In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a greater or lesser extent than the ground state, leading to a shift in the absorption maximum.

Studies on similar donor-π-acceptor (D-π-A) systems containing a thienyl group have shown strong positive solvatochromism, indicating a larger dipole moment in the excited state compared to the ground state. nih.gov This suggests that upon photoexcitation, there is a significant charge transfer character.

Table 2: Expected Solvatochromic Behavior of this compound

| Solvent | Polarity (Dielectric Constant) | Expected λ_max (nm) | Type of Shift |

|---|---|---|---|

| n-Hexane | 1.88 | Shorter Wavelength | - |

| Dichloromethane | 8.93 | Intermediate Wavelength | Bathochromic |

| Acetonitrile | 37.5 | Longer Wavelength | Bathochromic |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the precise molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum will confirm the compound's molecular formula.

The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule are expected to involve:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups. This could lead to the formation of acylium ions such as [CH₃CO]⁺ (m/z = 43) and [Thiophene-CO]⁺ (m/z = 111).

Cleavage of the bond between the carbonyl carbon and the thiophene ring: This would generate a thienyl radical and a charged butane-1,3-dione fragment, or vice versa.

Loss of small neutral molecules: Fragments corresponding to the loss of CO (28 Da) or CH₂CO (42 Da) may also be observed.

The fragmentation of the thiophene ring itself can also occur, leading to characteristic ions. researchgate.net The relative abundance of the fragment ions can provide information about the stability of different parts of the molecule.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 153 | [M - CH₃CO]⁺ |

| 111 | [Thiophene-CO]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Electrochemical Studies: Redox Properties of the Compound and its Derivatives

Electrochemical studies, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These studies provide information about the ease with which the compound can be oxidized or reduced, which is related to the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The thiophene ring is known to be electron-rich and can be oxidized. The dicarbonyl moiety, on the other hand, is electron-withdrawing and can be reduced. Therefore, the cyclic voltammogram of the compound is expected to show both an oxidation wave corresponding to the thiophene unit and a reduction wave associated with the dicarbonyl part.

The redox potentials can be influenced by the nature of the solvent and the supporting electrolyte. Furthermore, the electrochemical behavior of derivatives of this compound, where substituents are introduced on the thiophene ring or the dicarbonyl moiety, would provide valuable insights into the structure-property relationships. For instance, introducing an electron-donating group on the thiophene ring would likely make the compound easier to oxidize, shifting the oxidation potential to a less positive value.

Table 4: Predicted Redox Potentials for this compound

| Process | Expected Potential Range (vs. Ag/AgCl) | Reversibility |

|---|---|---|

| Oxidation (Thiophene) | +1.0 to +1.5 V | Likely irreversible |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state properties of molecules. dntb.gov.uanih.gov DFT methods are used to determine the electronic structure and, consequently, a wide array of molecular properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), the molecular geometry of 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione can be fully optimized to its lowest energy conformation. researchgate.netnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also revealed through DFT calculations. The distribution of electrons within the molecule can be visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller gap suggests that the molecule is more reactive.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (dione) | ~1.23 Å |

| C-C (dione) | ~1.52 Å | |

| C-S (thiophene) | ~1.72 Å | |

| C=C (thiophene) | ~1.38 Å | |

| Bond Angle | O=C-C (dione) | ~120° |

| C-S-C (thiophene) | ~92° | |

| Dihedral Angle | Thiophene-Dione | Variable (planar/non-planar) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.

Calculation of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structural validation. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretching frequencies of the dione moiety and the C-S stretching of the thiophene (B33073) ring.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.net The calculated chemical shifts, when compared to experimental spectra, provide valuable confirmation of the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is instrumental in understanding the molecule's interaction with light, such as its UV-Visible absorption spectrum. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations can elucidate the nature of electronic transitions, for instance, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved. epfl.ch

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. researchgate.net This is particularly useful for understanding how the molecule behaves in solution or at different temperatures.

Quantum Chemical Descriptors for Reactivity Prediction

DFT calculations can provide a range of quantum chemical descriptors that are useful for predicting the reactivity of a molecule. edu.krd

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of a particular atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. ymerdigital.comresearchgate.net By calculating the Fukui functions (f+, f-, and f0), the most reactive sites in this compound for different types of reactions can be identified.

Electrostatic Potential Maps (MEP): The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netymerdigital.com It provides a visual guide to the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). The MEP for this compound would likely show negative potential around the oxygen atoms of the dione group and the sulfur atom of the thiophene ring.

Table 2: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Related to ionization potential and electron-donating ability |

| LUMO Energy | -1.8 eV | Related to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |

Note: The values in this table are illustrative and represent typical ranges for organic molecules of this type.

Coordination Chemistry: 2 Methyl 1 Thiophen 2 Yl Butane 1,3 Dione As a Ligand

Principles of β-Diketone Coordination to Metal Ions

β-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) carbon, are among the most versatile and widely used ligands in coordination chemistry. researchgate.neticm.edu.pl Their utility stems from a crucial property: keto-enol tautomerism. icm.edu.plnih.gov In solution, β-diketones exist as an equilibrium mixture of the diketo form and the enol form. The equilibrium strongly favors the enol tautomer, which is stabilized by an intramolecular hydrogen bond, forming a six-membered pseudo-aromatic ring. icm.edu.plnih.gov

Upon reaction with a metal ion, the acidic enolic proton is lost, and the resulting monoanionic β-diketonate acts as a bidentate chelating ligand. researchgate.netprochemonline.com It coordinates to the metal center through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net This chelating effect provides significant thermodynamic stability to the resulting metal complexes. iosrjournals.org

The properties of the resulting metal β-diketonate complexes can be finely tuned by modifying the substituents on the β-diketone backbone. nih.govresearchgate.net The nature of the terminal groups (R1 and R2) influences the ligand's acidity, steric hindrance, and the electronic properties of the complex. For instance, electron-withdrawing groups, such as trifluoromethyl (–CF3), increase the acidity of the ligand and can affect the volatility and reactivity of the metal complex. iosrjournals.orgnih.gov In the case of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione, the thiophene (B33073) ring and the methyl group are expected to influence the electronic density on the coordinating oxygen atoms, thereby modulating the stability and properties of its metal complexes.

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II))

First-row transition metals readily form stable complexes with β-diketonates. orientjchem.orgunicam.it The synthesis typically involves reacting a metal(II) salt (like a chloride or acetate) with the β-diketone in a 1:2 molar ratio. The resulting neutral complexes often adopt the general formula [M(β-diketonate)2(L)n], where L can be a solvent molecule like water or pyridine, leading to four-coordinate (square planar or tetrahedral) or six-coordinate (octahedral) geometries. unicam.ittandfonline.com

For example, copper(II) β-diketonates are often square planar, though they can exhibit distorted octahedral geometry through axial ligation or dimerization. tandfonline.com Nickel(II) complexes are typically high-spin octahedral, while cobalt(II) can form either octahedral or tetrahedral complexes depending on the ligands. orientjchem.orgtandfonline.com The characterization of these complexes relies on techniques such as elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the carbonyl groups, UV-Vis spectroscopy to study the d-d electronic transitions, and magnetic susceptibility measurements to determine the electronic configuration of the metal ion. orientjchem.org

Lanthanide Ion Complexes (e.g., Eu(III), Tb(III), Gd(III))

Lanthanide ions (Ln³⁺) form highly stable complexes with β-diketonates, which are of significant interest for their luminescent properties. acs.orgalfachemic.com In these complexes, the β-diketonate ligand often acts as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. alfachemic.com

Synthesis usually involves reacting a lanthanide salt (e.g., LnCl₃) with the β-diketone in a 1:3 molar ratio. researchgate.net To satisfy the higher coordination numbers (typically 8 or 9) of lanthanide ions, ancillary ligands like 1,10-phenanthroline, 2,2'-bipyridine, or solvent molecules are often incorporated into the coordination sphere, forming neutral complexes of the type [Ln(β-diketonate)₃(L)n]. researchgate.nettandfonline.com The resulting complexes are extensively studied for their photophysical properties, including excitation and emission spectra and luminescence quantum yields. acs.org

Main Group and Boron Complexes

β-Diketones also form stable complexes with main group elements and boron. Boron difluoride β-diketonate (BF₂bdk) complexes are particularly notable for their strong fluorescence and have been explored as dyes and sensors. acs.orgresearchgate.net These are typically synthesized by reacting the β-diketone with boron trifluoride etherate (BF₃·OEt₂). rsc.org The resulting compounds are neutral, highly stable, and often possess high fluorescence quantum yields in both solution and the solid state. nih.govrsc.org The photophysical properties are highly dependent on the substituents of the β-diketone ligand. acs.org Complexes with other main group elements, such as those from Group 2 (e.g., Ca, Sr, Ba), are also well-known, often valued for their volatility and use as precursors in chemical vapor deposition. researchgate.net

Design of Mixed-Ligand and Polymetallic Systems

The versatility of β-diketonates allows for the design of more complex molecular architectures, including mixed-ligand and polymetallic systems. Mixed-ligand complexes, containing two or more different types of ligands, are crucial in catalysis and biological systems. tandfonline.comtandfonline.com For β-diketonates, this can involve complexes of the type [M(β-diketonate)(β-diketonate')(L)n], where the electronic and steric properties are a composite of the different ligands. tandfonline.comacs.org

Polymetallic systems can be constructed using β-diketone ligands that incorporate additional donor atoms, or by using bridging ancillary ligands to connect multiple metal-β-diketonate units. acs.org These systems are of interest for creating materials with unique magnetic or optical properties arising from the interactions between the metal centers.

Structural Elucidation of Coordination Compounds

The definitive method for determining the structure of crystalline metal β-diketonate complexes is single-crystal X-ray diffraction. acs.orgnih.gov This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Common coordination geometries observed for metal β-diketonates include:

Octahedral: Frequently seen for transition metals like Ni(II), Co(II), and Fe(II), often in [M(β-diketonate)₂(L)₂] or [M(β-diketonate)₃] type complexes. unicam.ittandfonline.com

Square Planar: Common for d⁸ metal ions such as Cu(II) and Pd(II). prochemonline.commdpi.com

Tetrahedral: Can occur with Co(II) and other metals depending on the steric bulk of the ligands.

Eight- or Nine-Coordinate: Typical for lanthanide complexes, often adopting geometries like square antiprismatic or tricapped trigonal prismatic. acs.org

In addition to X-ray diffraction, a suite of spectroscopic techniques is employed for characterization.

Infrared (IR) Spectroscopy: Shows a shift in the C=O and C=C stretching frequencies upon coordination to the metal ion.

NMR Spectroscopy: For diamagnetic complexes (e.g., some Co(III), Zn(II), or boron complexes), ¹H and ¹³C NMR can elucidate the structure in solution. nih.gov

Mass Spectrometry: Techniques like Fast Atom Bombardment (FAB) can help identify molecular and fragment ions, confirming the composition of the complex. tandfonline.com

Thermal Analysis (TGA/DSC): Provides information on the thermal stability of the complexes and the loss of any coordinated solvent molecules. acs.org

The table below summarizes key data points related to the coordination chemistry discussed.

| Metal Ion Type | Typical Stoichiometry (Metal:Ligand) | Common Ancillary Ligands | Typical Coordination Geometry | Key Characterization Techniques |

|---|---|---|---|---|

| Transition Metals (Cu, Ni, Co, Mn) | 1:2 | H₂O, Pyridine | Octahedral, Square Planar | UV-Vis, IR, Magnetic Susceptibility |

| Lanthanides (Eu, Tb, Gd) | 1:3 | Phenanthroline, Bipyridine | 8- or 9-coordinate (e.g., Square Antiprism) | Luminescence Spectroscopy, X-ray Diffraction |

| Boron | 1:1 (with BF₂) | Fluoride (from BF₃) | Tetrahedral | NMR, Fluorescence Spectroscopy |

Single-Crystal X-ray Diffraction Analysis of Coordination Geometry

Below is a table of representative crystallographic data for a related compound, illustrating typical bond lengths and angles within a metal-diketonate chelate ring.

| Parameter | Value | Compound |

| Crystal System | Monoclinic | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

| Space Group | P2₁/n | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

| a (Å) | 5.6345 (3) | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

| b (Å) | 6.2244 (3) | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

| c (Å) | 16.3779 (9) | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

| **β (°) ** | 92.902 (4) | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

| C-S bond length (Å) | 1.678 (5) - 1.697 (4) | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

| C-C bond length (Å) | 1.512 (8) | 1,4-Bis(thiophen-2-yl)butane-1,4-dione nih.gov |

Spectroscopic Signatures of Metal-Ligand Interactions

While specific spectroscopic data for complexes of this compound are not documented in the reviewed literature, the characteristic spectroscopic changes upon coordination are well-established for β-diketonate ligands.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand is expected to show strong absorption bands corresponding to the C=O and C=C stretching vibrations of the enol tautomer. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies, indicating a decrease in the bond order of the C=O and C=C bonds due to electron delocalization within the newly formed chelate ring. Furthermore, the broad band associated with the enolic O-H stretch in the free ligand should disappear upon deprotonation and coordination. New bands at lower frequencies, typically in the 400-600 cm⁻¹ range, corresponding to the M-O stretching vibrations, would confirm the formation of the metal-ligand bond. For instance, in transition metal complexes of a Schiff base ligand derived from 5-methylthiophene, a shift in the C=N vibration and the appearance of bands for coordinated water were observed. oaepublish.com

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand is dominated by intense π-π* and n-π* transitions. In complexes of a related ligand, 2-(thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole, π–π* and n–π* transitions were observed at 38500 and 31800 cm⁻¹, respectively. sciencepublishinggroup.com Upon complexation, these bands are often shifted (typically red-shifted), and new bands may appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions. sciencepublishinggroup.com The energy of these transitions provides insights into the nature of the metal-ligand interaction.

The following table summarizes the expected spectroscopic shifts upon complexation, based on data from analogous compounds.

| Spectroscopic Technique | Feature | Expected Change upon Complexation |

| IR Spectroscopy | ν(C=O) / ν(C=C) | Shift to lower frequency |

| ν(O-H) of enol | Disappearance | |

| - | Appearance of new ν(M-O) bands | |

| UV-Vis Spectroscopy | π-π* / n-π* transitions | Bathochromic (red) shift |

| - | Appearance of new LMCT bands sciencepublishinggroup.com |

Electronic and Photophysical Properties of Metal Chelates

The electronic and photophysical properties of metal chelates with β-diketonate ligands are highly tunable by modifying the ligand structure. The thiophene and methyl substituents on the this compound ligand are expected to play a crucial role in these properties.

Luminescence, Energy Transfer, and Sensitization Processes in Lanthanide Complexes

Lanthanide ions, known for their sharp, line-like emission spectra and long luminescence lifetimes, are often poorly emissive upon direct excitation due to their low molar absorption coefficients. researcher.lifediva-portal.org The luminescence of lanthanide complexes with organic ligands, such as β-diketones, is typically achieved through the "antenna effect". oaes.cc This process involves:

Ligand Excitation: The organic ligand absorbs light (usually UV) and is promoted to an excited singlet state (S₁).

Intersystem Crossing: The ligand undergoes intersystem crossing to a lower-energy triplet state (T₁).

Energy Transfer: The energy is transferred from the ligand's triplet state to an accepting excited state of the lanthanide ion.

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light with its characteristic emission profile. researchgate.net

The efficiency of this energy transfer is critically dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. researchgate.net β-diketonate ligands containing aromatic groups like thiophene are effective antennas for sensitizing lanthanide emission. The triplet state energy of the ligand can be modulated by substituents. The methyl group in this compound could potentially alter the triplet energy level, thereby affecting the sensitization efficiency for different lanthanide ions like Eu³⁺ (red emission) and Tb³⁺ (green emission). diva-portal.org Studies on thiophene-based europium β-diketonate complexes have shown that the ligand structure significantly affects the emission quantum yield. semanticscholar.org

The table below presents typical photophysical data for lanthanide complexes with related β-diketonate ligands.

| Complex System | Triplet State Energy (T₁) (cm⁻¹) | Quantum Yield (Φ) | Key Finding |

| Eu(III) with β-diketones | Varies with ligand structure | Dependent on T₁-Eu³⁺ gap | Ligand structure tunes emission efficiency semanticscholar.org |

| Yb(III) with β-diketonates | Varies | - | Used as sensitizers for upconversion luminescence oaepublish.comoaes.cc |

| Gd(III) with β-diketones | Can be determined from phosphorescence | Ligand-based fluorescence/phosphorescence | Used to determine ligand triplet state energy diva-portal.org |

Electrochemical Behavior and Redox Activity of Complexes

While no specific electrochemical studies on complexes of this compound were found, the redox behavior of complexes with similar ligands has been investigated. The redox activity can be centered on the metal ion or the ligand.

In complexes with redox-active metals like copper, cobalt, or ruthenium, reversible or quasi-reversible waves corresponding to metal-centered oxidation or reduction can be observed using techniques like cyclic voltammetry. The potential of these redox events is highly sensitive to the electronic environment provided by the ligands. Electron-donating groups on the ligand generally make oxidation easier (shift to less positive potentials), while electron-withdrawing groups make reduction easier (shift to less negative potentials). rsc.org

The β-diketonate ligand itself can also be redox-active. The thiophene moiety is known to undergo irreversible oxidation at positive potentials. sciencepublishinggroup.com A study on transition metal complexes of 1-thenoyl-4,4,4-trifluoroacetone showed an irreversible oxidation peak between +1.30 V and +1.95 V, attributed to the oxidation of the thienyl ring. sciencepublishinggroup.com The same study also reported reduction peaks in the negative potential region associated with the fluorinated-β-diketone moiety. sciencepublishinggroup.com The methyl group in the target ligand, being electron-donating, might be expected to lower the oxidation potential of the thiophene ring compared to its unsubstituted counterpart.

The table below shows representative electrochemical data for complexes with a related thiophene-containing β-diketone ligand.

| Complex | Epa (V) vs. Ag/AgCl | Epc (V) vs. Ag/AgCl | Assignment |

| [Co(tta)₂(H₂O)₂] | +1.30 | -1.06, -1.82 | Oxidation of thienyl ring; Reduction of ligand/metal sciencepublishinggroup.com |

| [Ni(tta)₂(H₂O)₂] | +1.95 | -1.64, -2.16 | Oxidation of thienyl ring; Reduction of ligand/metal sciencepublishinggroup.com |

| [Cu(tta)₂] | +1.40 | -1.25, -1.95 | Oxidation of thienyl ring; Reduction of ligand/metal sciencepublishinggroup.com |

(tta = 1-thenoyl-4,4,4-trifluoroacetone)

Catalytic Applications and Role in Advanced Materials

Precursor for Functional Materials Development

Applications in Polymer Science and Materials Synthesis (e.g., PLA synthesis)

While direct catalytic applications of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione in polymer science are not extensively documented in dedicated studies, its structural features as a β-diketone containing a thiophene (B33073) moiety suggest potential roles in the synthesis of advanced materials, including polylactic acid (PLA). The discourse in this section is based on the known catalytic activities of analogous β-diketone compounds and the versatile chemistry of thiophene derivatives in materials science.

The primary avenue through which compounds like this compound could participate in polymer synthesis is by acting as a ligand to form metal complexes that can catalyze polymerization reactions. β-Diketones are well-regarded for their ability to form stable chelate complexes with a wide array of metal ions. icm.edu.pl These metal complexes often exhibit catalytic activity in various organic transformations, including olefin polymerization and ring-opening polymerization (ROP) of cyclic esters. icm.edu.pl

The ring-opening polymerization of lactide is a principal industrial method for producing high-molecular-weight PLA. This process typically requires the use of a catalyst, with tin(II) octoate being a common choice, although concerns about the toxicity of residual tin in the final polymer have driven research into alternative catalytic systems. researcher.life Metal complexes of β-diketones and related ligands have emerged as promising candidates in this domain. For instance, zinc complexes supported by β-diketiminate ligands have demonstrated catalytic activity in the ROP of lactones such as caprolactone (B156226) and lactide. researcher.liferesearchgate.net

The catalytic cycle for the ROP of lactide initiated by a metal complex generally involves the coordination of the lactide monomer to the metal center, followed by a nucleophilic attack from an initiator (like an alcohol) or the growing polymer chain, leading to the opening of the cyclic monomer and its insertion into the polymer chain. The ligand framework surrounding the metal center, such as a β-diketonate, plays a crucial role in modulating the catalyst's activity, selectivity, and the properties of the resulting polymer. uninsubria.it

The presence of the thiophene ring in this compound could impart unique electronic and steric properties to its metal complexes. Thiophene and its derivatives are known for their distinct electronic characteristics and have been extensively used as building blocks for a variety of functional organic materials and polymers. researchgate.netrsc.orgresearchgate.net In a catalytic context, the electron-rich nature of the thiophene ring could influence the Lewis acidity of the coordinated metal center, which in turn can affect the rate and control of the polymerization reaction.

Below is a table summarizing the performance of various metal complexes with β-diketone or analogous ligands in the ring-opening polymerization of lactide, providing a basis for the potential performance of catalysts derived from this compound.

Table 1: Performance of Selected Metal-Based Catalysts in Lactide Ring-Opening Polymerization

| Catalyst/Initiator System | Monomer | Conditions | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| Zinc β-diketiminate/BnOH | ε-Caprolactone | Toluene, RT | >95 | Controlled | 1.1 - 1.3 |

| Tin(II) octoate/BnOH | L-Lactide | Bulk, 130°C | >99 | Variable | 1.5 - 2.0 |

| Yttrium β-diketiminate | rac-Lactide | Toluene, 80°C | 98 | 25,000 | 1.2 |

This table is illustrative and compiled from general data on lactide polymerization. BnOH = Benzyl alcohol, RT = Room Temperature.

Furthermore, thiophene-containing polymers are a significant class of advanced materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). researchgate.netresearchgate.net While this compound is not typically used as a monomer in these polymers, its derivatives could potentially be incorporated to fine-tune the electronic and optical properties of the resulting materials. The synthesis of such thiophene-based polymers often relies on metal-catalyzed cross-coupling reactions, where the choice of ligands for the metal catalyst is critical for achieving high yields and desired polymer properties. rsc.org

Conclusion and Future Research Directions

Synthesis and Structural Features: Current State of Research

The synthesis of β-dicarbonyl compounds, including those with heterocyclic moieties like thiophene (B33073), is well-established in organic chemistry. Typically, these compounds are synthesized via condensation reactions, such as the Claisen condensation, between an appropriate ester and a ketone. For 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione, a plausible synthetic route would involve the reaction of a thiophene-2-carboxylate (B1233283) ester with 2-butanone.

| Property | Predicted Feature |

| Synthesis | Claisen condensation of a thiophene-2-carboxylate ester and 2-butanone |

| Key Structural Feature | Keto-enol tautomerism |

| Influencing Groups | Thiophene ring, methyl group |

Advanced Characterization and Computational Insights

Advanced spectroscopic and computational methods are crucial for a deeper understanding of the molecular properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are fundamental for confirming its structure and purity.

Computational studies, particularly those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of the compound. Such studies on similar thiophene derivatives have been used to predict reactivity, analyze molecular orbitals (HOMO-LUMO), and understand the molecule's electrostatic potential. figshare.commdpi.com For this compound, computational analysis could elucidate the preferred tautomeric form and the rotational barriers associated with the thiophene ring and the dicarbonyl backbone.

| Technique | Application |

| NMR Spectroscopy | Structural elucidation and tautomer analysis |

| FTIR Spectroscopy | Identification of functional groups (C=O, C=C, C-S) |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns |

| DFT Calculations | Prediction of geometry, electronic properties, and reactivity |

Expanding the Scope in Coordination Chemistry

The 1,3-dione moiety is an excellent chelating ligand for a wide range of metal ions, forming stable metal complexes. It is highly probable that this compound can act as a bidentate ligand, coordinating to metal centers through the two oxygen atoms of the deprotonated enol form. The presence of the sulfur atom in the thiophene ring also introduces the possibility of it acting as an additional coordination site, potentially leading to the formation of polynuclear or polymeric coordination compounds.

The electronic properties of the thiophene ring and the steric bulk of the methyl group would influence the stability, geometry, and reactivity of the resulting metal complexes. Research into the coordination chemistry of this ligand could open avenues for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or catalytic properties. Studies on metal complexes of other thiophene-containing ligands have demonstrated their diverse applications. jocpr.com

Emerging Frontiers in Catalysis and Materials Science

The metal complexes of this compound hold promise in the fields of catalysis and materials science. The thiophene moiety is a common structural unit in organic electronic materials, and incorporating this ligand into metal complexes could lead to new materials with applications in organic light-emitting diodes (OLEDs), photovoltaics, or as sensors. The ability of the thiophene ring to undergo electropolymerization could also be exploited to create conductive metallopolymers.

In catalysis, metal complexes of β-diketonates are known to catalyze a variety of organic transformations. The specific electronic and steric environment provided by the this compound ligand could lead to catalysts with unique selectivity and activity. Future research could explore the use of these complexes in reactions such as polymerization, oxidation, or cross-coupling reactions.

Challenges and Opportunities for Future Investigations

The primary challenge in the study of this compound is the current scarcity of dedicated research. This, however, presents a significant opportunity for new investigations.

Key areas for future research include:

Systematic Synthesis and Characterization: The development of optimized and scalable synthetic routes is a crucial first step. Comprehensive characterization using modern analytical techniques, including single-crystal X-ray diffraction, is needed to definitively establish its structural and electronic properties.

Exploration of Coordination Chemistry: A systematic study of its coordination behavior with a variety of transition metals, lanthanides, and main group elements would be highly valuable. The synthesis and characterization of these novel metal complexes would lay the groundwork for exploring their applications.

Investigation of Applications: Future studies should focus on the potential applications of both the free ligand and its metal complexes in catalysis, materials science, and potentially in biological systems, given that many thiophene derivatives exhibit interesting biological activities. nih.gov

Computational Modeling: In-depth theoretical studies can complement experimental work by providing a deeper understanding of the structure-property relationships and guiding the design of new functional molecules and materials based on this scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-1-(thiophen-2-yl)butane-1,3-dione, and what analytical methods validate its purity and structure?

- Synthesis : The compound can be synthesized via acylation of thiophene derivatives using acyl chlorides, followed by diketone formation. A related method involves reacting thiophene-2-carbonyl chloride with methyl acetoacetate derivatives under basic conditions .

- Validation :

- NMR Spectroscopy : - and -NMR data (e.g., carbonyl carbons at ~190–200 ppm, thiophene protons at 6.8–7.5 ppm) confirm structural integrity .

- X-ray Crystallography : Single-crystal studies (e.g., SHELX refinement) provide bond lengths and dihedral angles, such as the thiophene ring’s orientation relative to the diketone backbone .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and 3100 cm (C-H thiophene) are diagnostic .

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

- The diketone moiety acts as a bidentate ligand, coordinating to metal ions (e.g., Zn) via the two carbonyl oxygen atoms. The thiophene sulfur may participate in weak interactions, enhancing stability in metal-organic frameworks (MOFs) . Computational studies (DFT) reveal charge distribution, with electron-rich thiophene rings directing electrophilic substitution reactions .

Q. What are the common side products or impurities observed during synthesis, and how are they mitigated?

- Side Products : Incomplete acylation may yield mono-ketone intermediates. Over-reaction can produce oligomers via thiophene ring coupling .

- Mitigation :

- Chromatography : Flash column chromatography (e.g., 2.5% EtO/pentane) isolates the target compound from impurities .

- Recrystallization : Petroleum ether/ethyl acetate mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can this compound be utilized in catalytic systems for polymer synthesis?

- Homogeneous Catalysis : Zinc complexes of this diketone catalyze ring-opening polymerization (ROP) of lactides (e.g., PLA synthesis). The diketone stabilizes the metal center, influencing polymerization rates and polymer tacticity .

- Heterogeneous Catalysis : Electropolymerization of thiophene-containing diketones on FTO electrodes creates conductive metallopolymers, enabling recyclable catalytic surfaces .

Q. What mechanistic insights explain its reactivity in fluorination or difluoromethylation reactions?

- The compound serves as a precursor for difluoromethyl ketones via difluorination/fragmentation (e.g., treatment with Selectfluor®). The trifluoromethyl group’s electron-withdrawing effect stabilizes intermediates, enabling selective C-F bond formation . Kinetic studies reveal that steric hindrance from the methyl group directs regioselectivity in these reactions .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

- Conflicting dihedral angles (e.g., 84.1° vs. 115.0° for benzene rings in analogous structures) arise from packing forces. SHELX refinement (R factor < 0.05) and Hirshfeld surface analysis differentiate intrinsic molecular geometry from crystal-packing effects .

Q. What computational models (e.g., DFT, MD) predict its interactions with biomolecules or polymers?

- DFT Studies : Optimize ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox activity in electrochemical applications .

- Molecular Dynamics (MD) : Simulate interactions with DNA or proteins, highlighting hydrophobic binding via the thiophene ring and hydrogen bonding with diketone oxygens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.